Methyl thiophene-2-carboxylate

Description

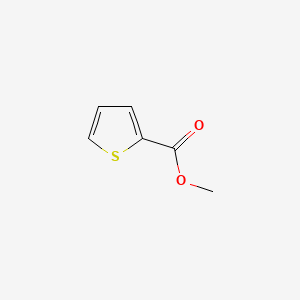

Structure

3D Structure

Properties

IUPAC Name |

methyl thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBFYLVIMDQYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202082 | |

| Record name | Methyl thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-42-7 | |

| Record name | Methyl 2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5380-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005380427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5380-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl thiophene-2-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to methyl thiophene-2-carboxylate (B1233283), a key intermediate in the development of pharmaceuticals and other advanced materials. This document details the reaction mechanisms, provides explicit experimental protocols, and presents quantitative data to facilitate the reproduction and optimization of these synthetic methods.

Fischer-Speier Esterification of Thiophene-2-carboxylic Acid

The most direct and widely employed method for the synthesis of methyl thiophene-2-carboxylate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of thiophene-2-carboxylic acid with methanol (B129727). The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product by using a large excess of methanol or by removing the water formed during the reaction.[1][2]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound product.

All steps in the Fischer esterification are reversible.[2]

Figure 1: Fischer Esterification Mechanism.

Experimental Protocol

This protocol is adapted from general Fischer esterification procedures.

Materials:

-

Thiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other strong acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | High | General Fischer Esterification |

| Reaction Time | 2 - 6 hours | General Fischer Esterification |

| Reaction Temp. | Reflux (Methanol bp: 64.7 °C) | General Fischer Esterification |

Synthesis via Thionyl Chloride and Methanol

An alternative to the direct acid-catalyzed esterification is a two-step procedure involving the conversion of the carboxylic acid to an acyl chloride, followed by reaction with methanol. This method often proceeds under milder conditions and can be advantageous for substrates sensitive to strong acids and high temperatures.

Reaction Mechanism

-

Acyl Chloride Formation: Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form thiophene-2-carbonyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases.

-

Esterification: The highly reactive acyl chloride then readily reacts with methanol in a nucleophilic acyl substitution to produce this compound and hydrogen chloride.

Figure 2: Synthesis via Acyl Chloride Intermediate.

Experimental Protocol

This is a general procedure that can be adapted for thiophene-2-carboxylic acid.[3]

Materials:

-

Thiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

-

Acyl Chloride Formation:

-

In a fume hood, suspend or dissolve thiophene-2-carboxylic acid in an anhydrous solvent.

-

Slowly add an excess of thionyl chloride (e.g., 2 equivalents) at room temperature or with cooling.

-

Heat the mixture to reflux for 1-2 hours until the evolution of gases ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Esterification:

-

Dissolve the crude thiophene-2-carbonyl chloride in an anhydrous solvent.

-

Cool the solution in an ice bath and slowly add an excess of anhydrous methanol.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify by vacuum distillation or column chromatography.

-

Metal-Catalyzed Synthesis from Thiophene (B33073)

A direct synthesis of this compound from thiophene has been reported using a metal-catalyzed reaction with carbon tetrachloride and methanol.[4][5] This method avoids the pre-synthesis of thiophene-2-carboxylic acid.

Reaction Mechanism

The proposed mechanism involves the metal-catalyzed oxidation of methanol by carbon tetrachloride to form reactive intermediates like methyl hypochlorite (B82951) and formaldehyde. Thiophene then undergoes oxymethylation followed by oxidation and subsequent esterification in the presence of excess methanol.[4][5]

Experimental Protocol

Materials:

-

Thiophene

-

Methanol

-

Carbon tetrachloride

-

Catalyst (e.g., VO(acac)₂, Fe(acac)₃, or Mo(CO)₆)

-

Sealed tube or stainless-steel micro-autoclave

Procedure:

-

Reaction Setup: In a sealed tube or micro-autoclave, combine thiophene, methanol, carbon tetrachloride, and the catalyst in the optimal molar ratios (e.g., 100:200:100-200:1, thiophene:methanol:CCl₄:catalyst).[4]

-

Reaction: Heat the sealed vessel to a high temperature (e.g., 175 °C for VO(acac)₂) for several hours (e.g., 5 hours).[4]

-

Work-up and Purification: After cooling, the reaction mixture is worked up by removing the solvent and the crude product is purified by vacuum distillation.

Quantitative Data

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| VO(acac)₂ (1 mol%) | 175 | 5 | 45 | [4] |

| Fe(acac)₃ | 140 | 6 | 44 | [4] |

| Mo(CO)₆ | 130 | - | - | [4] |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is outlined below.

Figure 3: General Experimental Workflow.

Conclusion

This guide has detailed the primary synthetic routes for obtaining this compound. The Fischer-Speier esterification remains a robust and straightforward method, particularly for large-scale synthesis. The use of thionyl chloride offers a high-yielding alternative under milder conditions. For direct conversion from thiophene, the metal-catalyzed approach presents an interesting, albeit more demanding, option. The choice of method will depend on the available starting materials, scale of the reaction, and the sensitivity of any other functional groups present in the substrate. The provided protocols and data serve as a valuable resource for researchers in the synthesis and application of this important heterocyclic compound.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Methyl Thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methyl thiophene-2-carboxylate (B1233283), a key heterocyclic compound with applications in medicinal chemistry and materials science. The information is presented to be a valuable resource for laboratory and research professionals.

Chemical Identity

Methyl thiophene-2-carboxylate, also known as methyl 2-thenoate, is an ester derivative of thiophene-2-carboxylic acid.[1][2][3][4][5][6] Its structure features a thiophene (B33073) ring substituted with a methyl carboxylate group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | Methyl 2-thiophenecarboxylate, Methyl thenoate, 2-(Carbomethoxy)thiophene, 2-(Methoxycarbonyl)thiophene[1][2][3][4][5][7][8][9] |

| CAS Number | 5380-42-7[1][3][4][5][7][8][10][11] |

| Molecular Formula | C₆H₆O₂S[1][4][5][7][8][10][11] |

| Molecular Weight | 142.18 g/mol [1][7][8][10][11] |

| InChI Key | PGBFYLVIMDQYMS-UHFFFAOYSA-N[1][2][3][4][5][7] |

| SMILES | COC(=O)C1=CC=CS1[1][2][7] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | Clear light yellow to colorless liquid | [7][8][11] |

| Boiling Point | 94-96 °C at 14 mmHg[3][7][8][10][11] | Estimated: 200-201 °C at 760 mmHg[2] |

| Density | 1.23 g/cm³ | [3][7][8][10][11] |

| Refractive Index | 1.5405 - 1.5435 | [3][8][10][11] |

| Flash Point | 74.9 °C[7] | 95-97°C/15mm[8][10][11] |

| LogP | 1.83 | [1][2][3] |

| Water Solubility | 2244 mg/L at 25 °C (estimated) | [2] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

| Spectrum | Data |

| ¹H NMR | Spectra available, detailed peak assignments would require specific experimental data. |

| ¹³C NMR | Spectra available, detailed peak assignments would require specific experimental data. |

| Mass Spectrometry (MS) | Mass spectra (electron ionization) are available, showing a molecular ion peak corresponding to its molecular weight.[4][12] |

| Infrared (IR) | Spectra available, characteristic peaks would include C=O stretching of the ester and C-S stretching of the thiophene ring. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific batch of this compound would be provided in the certificate of analysis from the supplier. However, the general methodologies are outlined below.

a) Determination of Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For vacuum distillation (e.g., at 14 mmHg), a vacuum pump is connected to the apparatus to lower the pressure.

b) Measurement of Density: The density of the liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated.

c) Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid. A drop of the sample is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

d) Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired.

-

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded using an FTIR spectrometer. A thin film of the liquid sample is placed between salt plates, and the absorption of infrared radiation is measured.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[8][10][11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is always recommended to consult the certificate of analysis for the particular batch being used and to perform any necessary in-house quality control.

References

- 1. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029719) [hmdb.ca]

- 3. This compound | 5380-42-7 [chemicalbook.com]

- 4. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 5. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. This compound CAS#: 5380-42-7 [m.chemicalbook.com]

- 11. 5380-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Methyl-2-thiophene carboxylate [webbook.nist.gov]

An In-depth Technical Guide to the Spectral Data of Methyl Thiophene-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl thiophene-2-carboxylate (B1233283) (CAS No: 5380-42-7), a key heterocyclic building block in medicinal chemistry and materials science. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by standardized experimental protocols.

Molecular Structure:

-

Chemical Formula: C₆H₆O₂S

-

Structure:

Image Credit: Wikimedia Commons (Public Domain)

Spectral Data Presentation

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum displays characteristic signals for the three protons on the thiophene (B33073) ring and the three protons of the methyl ester group.

| Assignment | Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |

| H-5 | 7.789 | CDCl₃ | 90 MHz |

| H-3 | 7.534 | CDCl₃ | 90 MHz |

| H-4 | 7.078 | CDCl₃ | 90 MHz |

| -OCH₃ | 3.868 | CDCl₃ | 90 MHz |

| Data sourced from ChemicalBook.[3] |

Table 2: ¹³C NMR Spectral Data

The carbon NMR spectrum shows six distinct signals corresponding to the carbon atoms in the molecule.

| Assignment | Chemical Shift (δ) ppm | Solvent |

| C=O | 162.68 | CDCl₃ |

| C-2 | 133.63 | CDCl₃ |

| C-5 | 133.45 | CDCl₃ |

| C-3 | 132.32 | CDCl₃ |

| C-4 | 127.73 | CDCl₃ |

| -OCH₃ | 52.12 | CDCl₃ |

| Data sourced from ChemicalBook.[3] |

Table 3: Infrared (IR) Spectral Data

The IR spectrum reveals key functional groups present in the molecule. Data is typically acquired from a liquid film.[3][4]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | ~2950 | Medium |

| C=O Stretch (Ester) | ~1710-1730 | Strong |

| C=C Stretch (Thiophene Ring) | ~1520, 1415 | Medium-Strong |

| C-O Stretch (Ester) | ~1260, 1100 | Strong |

| C-S Stretch (Thiophene Ring) | ~850, 690 | Medium |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data, obtained via electron ionization (EI), confirms the molecular weight and provides information on fragmentation patterns.

| m/z Value | Relative Intensity (%) | Assignment |

| 142 | ~50 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - OCH₃]⁺ |

| 83 | ~15 | [C₄H₃S]⁺ (Thienyl cation) |

| Data sourced from NIST Chemistry WebBook.[1][2][5][6] |

Experimental Workflow Visualization

The logical flow from sample preparation to structural elucidation using multiple spectroscopic techniques is a cornerstone of chemical analysis. The following diagram illustrates this standard workflow.

Caption: Workflow for Spectroscopic Analysis of this compound.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectral data presented. These methodologies are standard for the analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Shimming & Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition (¹H NMR):

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

Acquisition (¹³C NMR):

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Liquid Film):

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry by wiping them with a tissue soaked in a volatile solvent like anhydrous acetone (B3395972) or dichloromethane.

-

Place one drop of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Instrumentation: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the molecule upon ionization.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via:

-

Direct Infusion: A dilute solution of the compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is infused directly into the ion source.

-

Gas Chromatography (GC-MS): The sample is injected into a GC, which separates it from any impurities before it enters the mass spectrometer's ion source. This is a very common technique.[7]

-

-

Ionization: Use Electron Ionization (EI) as the ionization method. In EI, high-energy electrons (~70 eV) bombard the sample molecules, causing them to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak ([M]⁺) and the major fragment ions.

References

- 1. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 2. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 3. This compound(5380-42-7) 1H NMR [m.chemicalbook.com]

- 4. This compound(5380-42-7) IR Spectrum [chemicalbook.com]

- 5. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 6. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Diverse Biological Activities of Thiophene-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly thiophene-2-carboxylates and related compounds, have demonstrated a remarkable breadth of biological activities.[1][2][3][4] These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting promising antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme-inhibiting properties.[1][5][6][7][8] This technical guide provides an in-depth overview of the biological activities of thiophene-2-carboxylate (B1233283) derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development.

Antimicrobial Activity

Thiophene-2-carboxylate derivatives have shown significant potential in combating a wide range of microbial pathogens, including drug-resistant strains.[9][10][11][12] Their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species, makes them a promising class of compounds for the development of new antimicrobial agents.[1][13][14][15][16][17]

Quantitative Data: Antimicrobial Activity

| Compound Class | Derivative | Microorganism | Activity Metric | Value | Reference |

| Thiophene-2-carboxamide | 3-Amino thiophene-2-carboxamide (7b) | S. aureus | Activity Index (%) | 83.3 | [1] |

| B. subtilis | Activity Index (%) | 82.6 | [1] | ||

| E. coli | Activity Index (%) | 64.0 | [1] | ||

| P. aeruginosa | Activity Index (%) | 86.9 | [1] | ||

| 3-Hydroxy thiophene-2-carboxamide (3b) | B. subtilis | Activity Index (%) | 78.3 | [1] | |

| P. aeruginosa | Activity Index (%) | 78.3 | [1] | ||

| S. aureus | Activity Index (%) | 70.8 | [1] | ||

| Thiophene-based heterocycles | Spiro–indoline–oxadiazole (17) | C. difficile | MIC | 2 to 4 µg/ml | [9] |

| 5-bromothiophene-2-carboxylate | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | MIC | 3.125 mg/mL | [18] |

| Thiophene-2-carboxylic acid thioureides | Compound 5g | S. aureus | MIC | 32 μg/mL | [15] |

| Compound 5h | S. aureus | MIC | 32 μg/mL | [15] | |

| 2-aminothiophene carboxylate | 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | C. albicans | MIC | 100 µg/ml | [16] |

| C. parapsilosis | MIC | 100 µg/ml | [16] |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [9]

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) for the specific microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar (B569324) Well Diffusion Method [15]

This qualitative method is used to screen for antimicrobial activity.

-

Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify. The surface is then uniformly inoculated with the test microorganism.

-

Well Creation: Wells of a specific diameter are cut into the agar.

-

Compound Addition: A defined volume of the test compound solution is added to each well.

-

Incubation: The plate is incubated under suitable conditions.

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the well.

Workflow for Antimicrobial Screening

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of thiophene-2-carboxylate derivatives.

Anticancer Activity

Numerous thiophene-2-carboxylate and carboxamide derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2][19][20][21][22][23][24][25] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins involved in cancer progression.[19][20][21]

Quantitative Data: Anticancer Activity

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Thiophene carboxamide | Compound 2b | Hep3B | IC50 | 5.46 µM | [22] |

| Compound 2e | Hep3B | IC50 | 12.58 µM | [22] | |

| 2-bromo-5-substituted thiophene | 2-bromo-5-(2-methylphenyl)thiophene (BMPT) with oxime | MCF-7 | IC50 | 0.28 μM | [21] |

| Thiophene carboxamide | MB-D2 | A375 (melanoma) | Cell Viability (%) at 100 µM | 11.74 ± 6.061 | [21] |

| MB-D4 | A375 (melanoma) | Cell Viability (%) at 100 µM | 33.42 ± 8.8 | [21] | |

| MB-D1 | A375 (melanoma) | Cell Viability (%) at 100 µM | 40.31 ± 7.9 | [21] |

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability [19][20][23]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Serial dilutions of the test compound are added to the wells, and the plate is incubated for 24-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis by Flow Cytometry [19][20]

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compound for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are stained with a propidium (B1200493) iodide (PI) solution containing RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Proposed Anticancer Signaling Pathway

Caption: Putative mechanisms of anticancer action for some thiophene-2-carboxylate derivatives.[19]

Anti-inflammatory Activity

Thiophene derivatives have been identified as potent anti-inflammatory agents, with some compounds exhibiting inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][26][27] The structural features often associated with this activity include the presence of carboxylic acid or ester groups, as well as amine and amide functionalities.[3]

Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity

| Compound Class | Derivative | Target | Activity Metric | Value | Reference |

| 4-Amide-thiophene-2-carboxyl | Compound 39 | P2Y14 Receptor | IC50 | 0.40 nM | [5] |

| Benzothiophene-2-carboxylic acid | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | IC50 | 3.19 μM | [7] |

| Thiophene carboxamide | Various | JAK2 | Inhibition | - | [28] |

| 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines | Various | Urokinase (uPa) | Inhibition | Excellent | [29] |

Experimental Protocols: Anti-inflammatory Assays

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Typically performed in rats or mice.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

Enzyme Inhibition Assays (e.g., COX Inhibition) [3][26]

These in vitro assays measure the ability of a compound to inhibit the activity of a specific enzyme.

-

Enzyme Preparation: A purified or semi-purified preparation of the target enzyme (e.g., COX-1 or COX-2) is used.

-

Substrate and Compound Incubation: The enzyme is incubated with its substrate (e.g., arachidonic acid for COX) in the presence of various concentrations of the test compound.

-

Product Measurement: The formation of the enzymatic product (e.g., prostaglandins (B1171923) for COX) is measured using techniques such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

Certain thiophene-2-carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses, including human cytomegalovirus (CMV), varicella-zoster virus (VZV), and norovirus.[6][8] The structure-activity relationship studies suggest that the nature and position of substituents on the thiophene ring are crucial for antiviral potency.[6]

Quantitative Data: Antiviral Activity

| Compound Class | Derivative | Virus | Activity Metric | Value | Reference |

| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes | Compounds 8c-g | CMV and/or VZV | IC50 | 0.1-10 µg/mL | [8] |

| 2-acetamido-3-arylsulfonyl-5-nitrothiophenes | Compounds 9f-g | CMV and/or VZV | IC50 | 0.1-10 µg/mL | [8] |

| 2-amino-3-(2-nitrophenylsulfonyl)thiophene | Compound 7e | HIV-1 | EC50 | 3.8 µg/mL | [8] |

| Thiophene carboxamide | 3,5-di-chloro-thiophene analog (2k) | Norovirus | EC50 | 6.6 µM | [6] |

| 4,6-di-fluoro-benzothiazole analog (3j) | Norovirus | EC50 | 5.6 µM | [6] | |

| Thiophene derivatives | Various | Ebola Virus (pEBOV) | EC50 | Micromolar range | [30][31] |

Experimental Protocols: Antiviral Assays

Cytopathic Effect (CPE) Reduction Assay [6]

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

-

Cell Culture: Host cells susceptible to the virus are grown in a multi-well plate.

-

Virus and Compound Incubation: A known amount of the virus and serial dilutions of the test compound are incubated together before being added to the cells.

-

Infection: The virus-compound mixture is added to the cells.

-

Incubation: The plate is incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (no compound).

-

Assessment of CPE: The extent of CPE is observed microscopically and can be quantified using methods like staining with crystal violet.

-

Data Analysis: The EC50 value (the concentration of compound that protects 50% of the cells from CPE) is calculated.

Conclusion

Thiophene-2-carboxylate derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The data and protocols presented in this guide highlight their potential as leads for the development of new drugs to treat a variety of diseases. Further research focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]

- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. Synthesis, structure and antifungal activity of thiophene-2,3-dicarboxaldehyde bis(thiosemicarbazone) and nickel(II), copper(II) and cadmium(II) complexes: unsymmetrical coordination mode of nickel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 22. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl Thiophene-2-carboxylate

Methyl thiophene-2-carboxylate (B1233283) is a versatile heterocyclic compound that serves as a crucial building block in the development of a wide array of functional materials and therapeutic agents.[1][2][3] Its thiophene (B33073) core, an aromatic five-membered ring containing a sulfur atom, imparts unique electronic and structural characteristics that are leveraged in medicinal chemistry and materials science.[3][4][5] This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of methyl thiophene-2-carboxylate, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as methyl 2-thenoate, is an ester derivative of thiophene-2-carboxylic acid.[1][6][7]

| Property | Value | Reference |

| CAS Number | 5380-42-7 | [6][7] |

| Molecular Formula | C₆H₆O₂S | [6][7] |

| Molecular Weight | 142.176 g/mol | [6][7] |

| Appearance | White solid | [8] |

| Melting Point | 125–127 °C (for the parent acid) | [8] |

| SMILES | COC(=O)C1=CC=CS1 | [1] |

| InChI Key | PGBFYLVIMDQYMS-UHFFFAOYSA-N | [6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectrum available | [9] |

| ¹³C NMR | Spectrum available | |

| Mass Spectrometry (EI) | Spectrum available; Ionization Energy: 9.22 ± 0.05 eV | [6][10] |

| Infrared (IR) | Spectra available | [9] |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, often involving the functionalization of the thiophene ring or construction of the ring itself.

Synthesis from Thiophene Derivatives

A common approach involves the carboxylation of thiophene followed by esterification. Direct carboxylation of thiophene with CO₂ can be achieved using a solvent-free medium of carbonate and carboxylate salts.[11]

Experimental Protocol: Carboxylate-Assisted Carboxylation of Thiophene [11]

-

In a reaction vessel, combine thiophene, a cesium or potassium carbonate (e.g., Cs₂CO₃), and a carboxylate salt (e.g., cesium pivalate).

-

Heat the solvent-free mixture to 200-220 °C under a CO₂ atmosphere (2-8 bar).

-

The reaction proceeds via proton abstraction from the thiophene ring by the carbonate/carboxylate base, followed by the insertion of CO₂.

-

The resulting thiophene-2-carboxylate salt is then esterified with methanol (B129727) in the presence of an acid catalyst to yield this compound.

Another method involves the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system.[12] This reaction can regioselectively introduce a methoxycarbonyl group at the 5-position of 2-substituted thiophenes.[12]

Experimental Protocol: Catalytic Carboxymethylation of Thiophene [12]

-

Combine thiophene, methanol (CH₃OH), and carbon tetrachloride (CCl₄) in a reaction vessel.

-

Add a catalytic amount of Fe(acac)₃, VO(acac)₂, or Mo(CO)₆.

-

Heat the reaction mixture to 175 °C for 5 hours.

-

The reaction is believed to proceed through the formation of methyl hypochlorite, which facilitates the oxymethylation of thiophene, followed by oxidation and esterification.

-

Purify the product, methyl 2-thiophenecarboxylate, from the reaction mixture.

| Catalyst | Catalyst Conc. (mol%) | Yield (%) |

| VO(acac)₂ | 0.1 | 25 |

| VO(acac)₂ | 0.2 | 31 |

| VO(acac)₂ | 1.0 | 45 |

Synthesis via Heterocyclization

Thiophene derivatives can also be synthesized through the cyclization of functionalized alkynes.[13] For instance, methyl thiophene-2-carboxylates can be prepared from acetylenic ketones and methyl thioglycolate.[13]

Experimental Protocol: Synthesis from Acetylenic Ketones [13]

-

Dissolve the acetylenic ketone and methyl thioglycolate in methanol.

-

Add cesium carbonate (Cs₂CO₃) and magnesium sulfate (B86663) (MgSO₄) to the mixture.

-

Stir the reaction at room temperature. The reaction involves the Michael addition of the thioglycolate to the ketone, followed by intramolecular condensation to form the thiophene ring.

-

Isolate and purify the resulting this compound derivative.

Chemical Reactions and Derivatives

This compound is a precursor to a variety of derivatives, primarily through reactions involving the ester group or the thiophene ring.

Amide Formation

The ester can be converted to an amide by reacting with an appropriate amine. Thiophene-2-carboxamides are a significant class of compounds with diverse biological activities.[5][14]

Experimental Protocol: Synthesis of Thiophene-2-carboxamides [15]

-

Dissolve a substituted thiophene-2-carboxylic acid in dichloromethane (B109758) (DCM).

-

Add 4-dimethylaminopyridine (B28879) (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

-

Add the desired aniline (B41778) derivative to the mixture and continue stirring for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction to isolate the thiophene-2-carboxamide product.

Applications in Medicinal Chemistry

The thiophene ring is considered a bioisostere of the benzene (B151609) ring, and its derivatives are of great interest in drug discovery.[3] They exhibit a wide range of biological activities, including anticancer, antibacterial, and antioxidant properties.[2][3][14][15]

Anticancer Activity

Thiophene carboxamide derivatives have emerged as promising anticancer agents.[5][15] For instance, certain derivatives have shown potent activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2b | Hep3B | 5.46 | Biomimetic of Combretastatin A-4 (CA-4) | [15] |

| 2d | Hep3B | 8.85 | Biomimetic of Combretastatin A-4 (CA-4) | [15] |

| 2e | Hep3B | 12.58 | Biomimetic of Combretastatin A-4 (CA-4) | [15] |

| BMPT | HepG2, Caco-2 | Low µM range | Caspase-3/8/9 activation, Bcl-2 suppression | [5] |

| Oxime Derivative | MCF-7 | 0.28 | - | [5] |

Antibacterial and Antioxidant Activity

Derivatives of thiophene-2-carboxamide have also been evaluated for their antibacterial and antioxidant properties.[14] Structure-activity relationship (SAR) studies indicate that the nature of the substituent at the 3-position of the thiophene ring significantly influences the biological activity.

| Compound Class | Antioxidant Activity (% Inhibition) | Antibacterial Activity | Reference |

| 3-Amino derivatives (7a-c) | 46.9 - 62.0 | Higher activity | [14] |

| 3-Hydroxy derivatives (3a-c) | 28.4 - 54.9 | Moderate activity | [14] |

| 3-Methyl derivatives (5a-c) | 12.0 - 22.9 | Lowest activity | [14] |

Antioxidant activity was compared to ascorbic acid (88.44% inhibition).[14] Antibacterial activity was generally higher against Gram-positive bacteria.[14]

Applications in Materials Science

Thiophene-based molecules, derived from precursors like 2-thiophenecarboxylic acid, are fundamental to the field of organic electronics.[4] They are used to create conductive polymers and organic semiconductors for applications such as flexible displays, organic solar cells, and sensors.[4] The carboxylic acid and ester functionalities allow for versatile polymerization and functionalization, enabling the fine-tuning of material properties like electronic band gaps and charge carrier mobility.[4] Thiophene-functionalized dicarboxylates have also been used to construct metal-organic frameworks (MOFs) that can serve as luminescent sensors for environmental contaminants.[16]

Conclusion

This compound is a cornerstone molecule with significant implications for both drug discovery and materials science. Its accessible synthesis and the reactivity of its thiophene ring and ester group provide a versatile platform for creating a vast range of derivatives. The demonstrated biological activities of these derivatives, particularly in oncology and infectious diseases, underscore the importance of the thiophene scaffold in medicinal chemistry. Concurrently, its role as a precursor to advanced organic electronic materials highlights its contribution to technological innovation. Continued research into the synthesis, functionalization, and application of this compound and its analogues is expected to yield further breakthroughs in these critical scientific fields.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029719) [hmdb.ca]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 7. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. This compound(5380-42-7) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl-2-thiophene carboxylate [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

CAS 5380-42-7 properties and structure

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzoic Acid (CAS 1882-69-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzoic acid is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its chemical structure, featuring a methoxy (B1213986) and a nitro group on the benzoic acid backbone, imparts unique reactivity that makes it a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, structure, and applications of 5-Methoxy-2-nitrobenzoic acid, with a focus on its relevance in drug development. The compound has garnered attention for its role as a precursor to molecules with anti-inflammatory, anti-cancer, and other therapeutic properties.

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of 5-Methoxy-2-nitrobenzoic acid are fundamental to its reactivity and applications as a synthetic intermediate. These properties are summarized in the table below.

| Property | Value |

| CAS Number | 1882-69-5 |

| Molecular Formula | C₈H₇NO₅[1][2] |

| Molecular Weight | 197.14 g/mol [2] |

| Appearance | Beige to grey or brown granules; White to light yellow crystal powder[1] |

| Melting Point | 125-130 °C[1][2] |

| Boiling Point | 399.7 °C at 760 mmHg[1] |

| Density | 1.43 g/cm³ |

| Solubility | Soluble in Methanol[1] |

| pKa | 2.06 ± 0.25 (Predicted)[1] |

| LogP | 1.82480[1] |

| SMILES | COc1ccc(c(c1)C(O)=O)--INVALID-LINK--=O[2] |

| InChI Key | URADKXVAIGMTEG-UHFFFAOYSA-N[2] |

Biological Activities and Potential Therapeutic Applications

5-Methoxy-2-nitrobenzoic acid has been identified as a precursor for several classes of therapeutic agents. Its derivatives have shown potential in the treatment of inflammatory diseases, cancer, and autoimmune disorders.

Anti-inflammatory Properties

The compound itself has been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as leukotrienes and prostaglandins. This is achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the arachidonic acid cascade that leads to inflammation[3].

Cancer Chemoprevention and Antitumor Applications

5-Methoxy-2-nitrobenzoic acid is a key starting material in the synthesis of Cathepsin S inhibitors, which have demonstrated antitumor applications[1][4]. Cathepsin S is a protease that is often overexpressed in tumors and is involved in tumor growth and metastasis[5]. By serving as a precursor to inhibitors of this enzyme, 5-Methoxy-2-nitrobenzoic acid contributes to the development of novel cancer therapies. It is also used in the synthesis of 2-aminocombretastatin derivatives, which have potential as antimitotic agents[1][4].

Neuroprotective Compounds and Other Applications

This versatile molecule is also used in the synthesis of dictyoquinazol A, a neuroprotective compound, and pyrrolobenzodiazepines[2]. Furthermore, it is an important intermediate in the preparation of the anticoagulant drug betrixaban[6].

Signaling Pathways

The therapeutic potential of compounds derived from 5-Methoxy-2-nitrobenzoic acid stems from their ability to modulate specific signaling pathways involved in disease pathogenesis.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

5-Methoxy-2-nitrobenzoic acid is suggested to inhibit COX and LOX enzymes. These enzymes are central to the inflammatory response. The following diagram illustrates the arachidonic acid cascade and the points of inhibition.

References

- 1. lookchem.com [lookchem.com]

- 2. 5-甲氧基-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methoxy-2-nitrobenzoic acid | 1882-69-5 [chemicalbook.com]

- 5. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]

- 6. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

electrophilic substitution reactions of methyl thiophene-2-carboxylate

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl Thiophene-2-carboxylate (B1233283)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document details the regioselectivity of these reactions, provides quantitative data, and outlines detailed experimental protocols for key transformations.

Introduction: Reactivity of the Thiophene (B33073) Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The lone pairs of electrons on the sulfur atom participate in the π-electron system, making the thiophene ring more electron-rich and thus more reactive towards electrophilic aromatic substitution than benzene (B151609).[1][2] Substituents on the thiophene ring play a crucial role in directing the position of incoming electrophiles.

Methyl thiophene-2-carboxylate possesses an electron-withdrawing methoxycarbonyl group (-COOCH₃) at the 2-position. This group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, it directs incoming electrophiles to specific positions, primarily the 5-position, due to the resonance stabilization of the reaction intermediate.

Regioselectivity of Electrophilic Substitution

The methoxycarbonyl group at the C2 position is a deactivating, meta-directing group in benzene chemistry. However, in the thiophene ring system, its directing effect is different. Due to the nature of the thiophene ring, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) because the positive charge in the intermediate sigma complex can be stabilized by resonance involving the sulfur atom.[3]

When the C2 position is occupied by an electron-withdrawing group like -COOCH₃, electrophilic attack is directed to the vacant C5 position. Attack at the C5 position allows for the formation of a more stable resonance intermediate where the positive charge is delocalized over the ring and onto the sulfur atom, without placing a positive charge on the carbon atom bearing the electron-withdrawing group. Attack at the C4 position is also possible but generally leads to a minor product, as the resonance stabilization of the intermediate is less effective.

Key Electrophilic Substitution Reactions

Nitration

Nitration of this compound typically yields a mixture of methyl 4-nitrothiophene-2-carboxylate and methyl 5-nitrothiophene-2-carboxylate. The reaction is commonly carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. The ratio of the 4- and 5-nitro isomers can be influenced by the reaction conditions. For instance, the nitration of 2-thiophenecarboxaldehyde, a related substrate, with fuming nitric acid in concentrated sulfuric acid yields a mixture of the 4-nitro and 5-nitro products in a ratio of approximately 40:60.[4]

Bromination

The bromination of this compound can be achieved using various brominating agents. Direct bromination with bromine in a suitable solvent can lead to substitution at the 5-position. However, to achieve substitution at the 4-position, "catalyst swamping conditions" can be employed. This involves using a large excess of a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester group.[5] This coordination complex alters the electronic properties of the substrate, directing the incoming electrophile to the 4-position. This method is particularly useful for the synthesis of 4-bromothiophene derivatives.[5]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring. The reaction is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst such as AlCl₃, SnCl₄, or ZnBr₂.[6][7] For this compound, acylation is expected to occur regioselectively at the 5-position. The use of milder Lewis acids like ZnBr₂ or solid acid catalysts can be advantageous in preventing side reactions and decomposition of the sensitive thiophene ring.[6][8]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[9][10] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12] For this compound, formylation occurs at the 5-position to yield methyl 5-formylthiophene-2-carboxylate. This reaction is a key step in the synthesis of various heterocyclic compounds.[11][13]

Quantitative Data Summary

The following table summarizes the typical outcomes of electrophilic substitution reactions on this compound and related compounds.

| Reaction Type | Reagents and Conditions | Major Product(s) | Yield | Reference(s) |

| Nitration | Fuming HNO₃, conc. H₂SO₄, ice-salt bath | Methyl 4-nitrothiophene-2-carboxylate and Methyl 5-nitrothiophene-2-carboxylate (approx. 40:60 ratio for the corresponding aldehyde) | 40% (4-nitro isomer from aldehyde) | [4] |

| Bromination | Br₂, AlCl₃ (2.5 equiv.), CH₂Cl₂, 0-5 °C | Ethyl 5-alkyl-4-bromothiophene-2-carboxylate | Excellent | [5] |

| Acylation | Acetic anhydride, Hβ zeolite, 333 K, 2h | 2-Acetylthiophene (from thiophene) | 98.6% conversion | [8] |

| Acylation | N-acylbenzotriazoles, ZnBr₂ or TiCl₄, CH₂Cl₂ | 2-Acylthiophenes (from thiophene) | 58-97% | [6] |

| Formylation | POCl₃, DMF | 5-Methyl-2-thiophene aldehyde (from 2-methylthiophene) | 95% | [13][14] |

Experimental Protocols

Protocol 1: Nitration of 2-Thiophenecarboxaldehyde (Illustrative for this compound)

This protocol is for a related substrate and illustrates the general procedure.

-

Reagent Preparation: A mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (31 mL) is prepared and kept cool.

-

Reaction Setup: A solution of thiophene-2-carbaldehyde (B41791) (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL) is cooled in an ice-salt bath.

-

Addition: The nitrating mixture is added slowly to the cooled thiophene solution with continuous stirring. Stirring is continued for 5 minutes after the addition is complete.

-

Quenching and Extraction: The reaction is quenched by pouring it into ice water. The mixture is then extracted with diethyl ether.

-

Work-up: The combined ether extracts are washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product, a mixture of 4-nitro- and 5-nitrothiophene-2-carboxaldehyde, is purified by column chromatography (eluent: 30-50% dichloromethane/hexanes) to yield the 4-nitro isomer as a light yellow solid.[4]

Protocol 2: Friedel-Crafts Acylation of Thiophene (Generalizable)

This protocol uses a solid acid catalyst for the acylation of unsubstituted thiophene and can be adapted.

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).

-

Catalyst Addition: Add the Hβ zeolite catalyst to the mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 333 K) and stir for the required time (e.g., 2 hours).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst. The filtrate is then washed with a saturated solution of sodium bicarbonate and then with water.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield the crude product, 2-acetylthiophene.[8]

Protocol 3: Vilsmeier-Haack Formylation of 2-Methylthiophene (B1210033) (Illustrative)

This protocol for a similar substrate demonstrates the general workflow.

-

Vilsmeier Reagent Formation: In a reaction vessel, phosphorus oxychloride (POCl₃) is added to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

-

Reaction: A solution of 2-methylthiophene (1 equivalent) in a minimal amount of an anhydrous solvent like dichloroethane (DCE) or DMF is prepared. This solution is then added slowly to the pre-formed Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction may be heated (e.g., to 50-80°C) to ensure completion. Progress is monitored by TLC or GC.

-

Hydrolysis: The reaction mixture is cooled and then poured into a mixture of ice and water, followed by neutralization with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) to hydrolyze the iminium salt intermediate.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 5-methyl-2-thiophenecarboxaldehyde (B81332) is then purified by distillation or column chromatography.[13]

Visualizations

Caption: General mechanism of electrophilic substitution at the C5 position.

References

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. youtube.com [youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of Methyl Thiophene-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for methyl thiophene-2-carboxylate (B1233283), a key building block in pharmaceutical and chemical synthesis. While specific public data on the stability of this compound is limited, this document outlines a robust framework for assessing its stability profile based on internationally recognized guidelines and the known chemical properties of thiophene (B33073) derivatives.

Recommended Storage Conditions

Based on available safety data sheets and supplier recommendations, the following general storage conditions are advised to maintain the integrity of methyl thiophene-2-carboxylate:

| Parameter | Condition | Rationale |

| Temperature | +5°C or Room Temperature | Minimizes the rate of potential degradation reactions.[1] |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Protects against oxidative degradation.[2] |

| Light | Keep in a dark place | Thiophene rings can be susceptible to photolytic degradation.[2] |

| Container | Tightly sealed | Prevents contamination and exposure to moisture. |

Potential Degradation Pathways

The thiophene ring and the ester functional group in this compound are the primary sites for potential degradation. Understanding these pathways is crucial for designing appropriate stability studies and analytical methods.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding thiophene-2-carboxylic acid and methanol. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized, potentially leading to the formation of sulfoxides or sulfones. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Photodegradation: Thiophene-containing compounds can be sensitive to light.[3] UV or visible light exposure may lead to complex degradation pathways, including ring-opening or polymerization.

-

Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation pathways for this compound.

Framework for Stability Assessment: A Forced Degradation Study Protocol

To comprehensively evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and develop a stability-indicating analytical method.

The following experimental workflow is recommended, based on the International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7][8]

Caption: A logical workflow for conducting a forced degradation study.

Experimental Protocols

The following protocols outline the conditions for a comprehensive forced degradation study. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl at 60°C for 24 hours. Samples should be taken at intermediate time points (e.g., 2, 6, 12 hours) and neutralized before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH at room temperature for 8 hours. Samples should be taken at intermediate time points (e.g., 1, 4 hours) and neutralized before analysis. |

| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours. Protect from light. |

| Photostability | Expose a solid sample and a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. |

| Thermal Degradation | Expose a solid sample of this compound to dry heat at 70°C for 48 hours. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Table 2: Example RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan of the parent compound, e.g., 254 nm). |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Presentation of Stability Data

The results from the forced degradation and long-term stability studies should be presented in a clear and concise manner. The following table provides a template for summarizing the data.

Table 3: Hypothetical Stability Data for this compound under ICH Long-Term Conditions (25°C/60% RH)

| Time (Months) | Appearance | Purity by HPLC (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |

| 0 | Colorless to light yellow liquid | 99.8 | < 0.05 | < 0.05 | 0.10 |

| 3 | Colorless to light yellow liquid | 99.7 | 0.06 | < 0.05 | 0.15 |

| 6 | Colorless to light yellow liquid | 99.6 | 0.08 | 0.05 | 0.22 |

| 9 | Light yellow liquid | 99.5 | 0.10 | 0.06 | 0.28 |

| 12 | Light yellow liquid | 99.4 | 0.12 | 0.07 | 0.35 |

| 24 | Yellow liquid | 99.0 | 0.25 | 0.15 | 0.60 |

Conclusion and Recommendations

Key Recommendations:

-

Storage: Store this compound at +5°C or room temperature, under an inert atmosphere, and protected from light in a tightly sealed container.

-

Stability Studies: Conduct forced degradation studies as outlined to identify potential degradation products and establish a stability-indicating analytical method.

-

Long-Term Testing: Perform long-term stability studies under ICH-recommended conditions to establish a re-test period or shelf life.

-

Documentation: Maintain detailed records of all stability studies, including protocols, analytical methods, and results.

By following these guidelines, researchers and drug development professionals can ensure the quality, purity, and integrity of this compound throughout its lifecycle.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. 5380-42-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. Stability testing protocols | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]